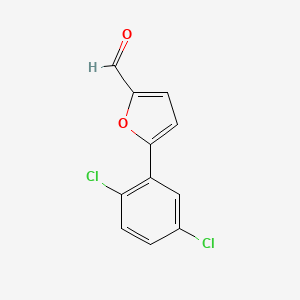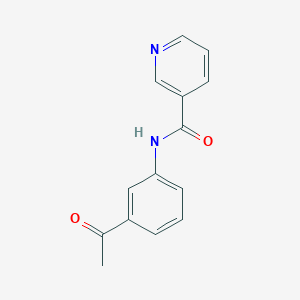
2-(Dimethylamino)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, often involves strategies that utilize readily available building blocks like propargylic alcohols, which offer diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including heterocycles. Propargylic alcohols, due to their distinct reactivities compared to simple alcohols and/or alkynes, provide a versatile pathway for the synthesis of quinoline derivatives (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, exhibit a structure that includes a quinoline nucleus, known for its significant and wide-spectrum biological properties. The molecular structure of quinoline derivatives is characterized by a bicyclic system comprising a benzene ring fused with a pyridine ring, which is key to their activity (Musioł, 2017).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, reflecting their rich chemistry. They are capable of forming chelating complexes with metallic surfaces, which is exploited in their use as corrosion inhibitors. Such derivatives, especially those with polar substituents, effectively adsorb on metallic surfaces through coordination bonding, forming highly stable chelates (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of functional groups, such as the dimethylamino group in 2-(Dimethylamino)quinoline-3-carbaldehyde, affects these properties by altering intermolecular interactions.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including basicity, due to the nitrogen atom in the quinoline ring. Their reactivity can be further modified through functionalization, as seen in 2-(Dimethylamino)quinoline-3-carbaldehyde, which impacts their potential applications in synthetic chemistry and pharmaceuticals (Xuan, 2019).
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Organic Synthesis
- 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
- This gives an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
-
Chemical Sensor Development
-
Cytotoxic Studies
-
Pharmacological Applications
-
Synthesis of Biologically Important Compounds
-
Chemistry of Heterocyclic Compounds
- Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions, such as the Chichibabin reaction .
- Aminoquinolines are also frequently studied in the context of medicinal chemistry and design of new materials .
-
Preparation of Quinoline Ring Systems
Propriétés
IUPAC Name |
2-(dimethylamino)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLBHNGTPRGJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360091 |
Source


|
| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)quinoline-3-carbaldehyde | |
CAS RN |
728035-61-8 |
Source


|
| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
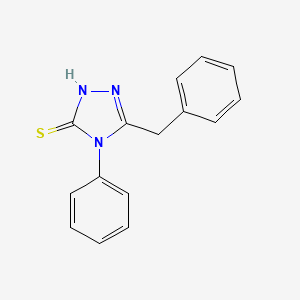

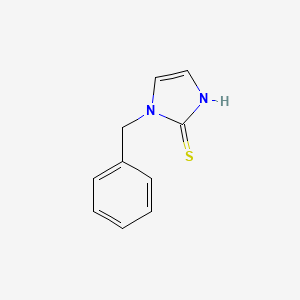



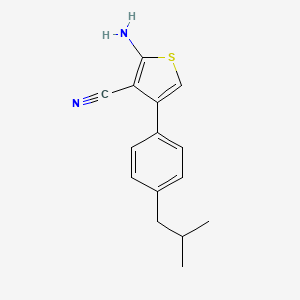
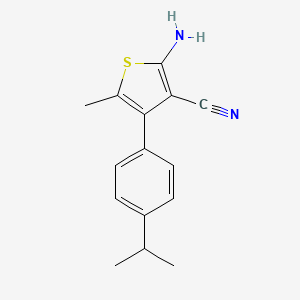
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
